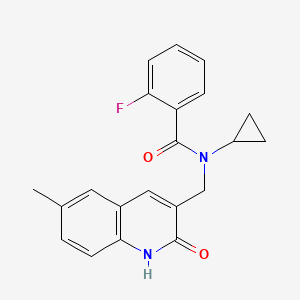

N-Cyclopropyl-2-fluoro-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide

Description

Properties

CAS No. |

606095-16-3 |

|---|---|

Molecular Formula |

C21H19FN2O2 |

Molecular Weight |

350.4 g/mol |

IUPAC Name |

N-cyclopropyl-2-fluoro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |

InChI |

InChI=1S/C21H19FN2O2/c1-13-6-9-19-14(10-13)11-15(20(25)23-19)12-24(16-7-8-16)21(26)17-4-2-3-5-18(17)22/h2-6,9-11,16H,7-8,12H2,1H3,(H,23,25) |

InChI Key |

PQLKJRRJWDKDLM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CC3)C(=O)C4=CC=CC=C4F |

Origin of Product |

United States |

Preparation Methods

Synthesis of 6-Methyl-2-oxo-1,2-dihydroquinoline-3-ylmethyl Intermediate

- The quinolinone core is typically synthesized via cyclization reactions involving substituted anilines and β-ketoesters or related precursors.

- Cyclization can be catalyzed by reagents such as 2-cyanoacetamide and triethylenediamine at moderate temperatures (~40 °C) for several hours (e.g., 10 h) to yield intermediates analogous to compounds 4a–4d in related quinolone syntheses.

- Purification involves recrystallization from ethanol and filtration of solids.

Reduction and Functionalization

- The quinolinone intermediates are often subjected to catalytic hydrogenation using RANEY®-nickel under high-pressure hydrogen (approximately 11,427 torr) at elevated temperatures (~80 °C) to reduce double bonds or other functionalities, yielding amine intermediates (5a–5d analogs).

- These amines serve as nucleophiles for subsequent amide bond formation.

Amide Bond Formation

- The key step is the coupling of the quinolinone amine intermediate with 2-fluorobenzoic acid or its activated derivative.

- Activation of the carboxylic acid is commonly achieved using carbodiimide coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (1-hydroxybenzotriazole) to improve yield and reduce side reactions.

- The reaction is typically conducted at room temperature in dichloromethane (DCM) or similar solvents for 10 hours or more.

- The N-cyclopropyl substitution can be introduced either by using cyclopropylamine as the nucleophile in the coupling step or by nucleophilic substitution on a preformed amide intermediate.

Cyclopropyl Group Introduction

- The cyclopropyl group on the amide nitrogen is introduced via nucleophilic substitution reactions.

- For example, the amide nitrogen can be alkylated with cyclopropyl halides under controlled low-temperature conditions (e.g., −30 °C) using bases such as DIEA (N,N-diisopropylethylamine) to avoid side reactions.

- Alternatively, cyclopropylamine can be directly used in the amide coupling step with the activated acid intermediate.

Purification and Characterization

- The final compound is purified by silica gel column chromatography or recrystallization.

- Characterization includes 1H NMR, 13C NMR, and mass spectrometry to confirm structure and purity.

- Yields reported for similar quinolone-benzamide derivatives range from 75% to over 90% depending on reaction conditions and purification methods.

Summary Table of Typical Reaction Conditions

| Step | Reaction Type | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Cyclization to quinolinone intermediate | 2-cyanoacetamide, triethylenediamine | 40 °C | 10 h | 70–85 | Reflux in ethanol, filtration |

| 2 | Catalytic hydrogenation | RANEY®-Ni, H2 (11,427 torr) | 80 °C | 12–36 h | 80–90 | Reduction to amine intermediate |

| 3 | Amide bond formation | 2-fluorobenzoic acid, EDCI, HOBt, DCM | Room temp | 10 h | 75–90 | Carbodiimide coupling |

| 4 | N-cyclopropyl substitution | Cyclopropylamine or cyclopropyl halide, DIEA | −30 to 0 °C | 4 h | 70–85 | N-alkylation or direct coupling |

| 5 | Purification | Silica gel chromatography or recrystallization | N/A | N/A | N/A | Confirm by NMR, MS |

Research Findings and Optimization Notes

- The use of EDCI/HOBt coupling agents is critical to achieve high yields and minimize racemization or side reactions during amide bond formation.

- Hydrogenation conditions must be carefully controlled to avoid over-reduction or decomposition of sensitive quinolinone moieties.

- Low-temperature alkylation with cyclopropyl halides improves selectivity for N-cyclopropyl substitution without affecting other functional groups.

- Purification by hot ethanol washing and silica gel chromatography ensures removal of impurities and unreacted starting materials.

- The presence of the 2-fluoro substituent on the benzamide ring influences both reactivity and biological activity, necessitating careful control of reaction conditions to preserve this group.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-2-fluoro-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives.

Scientific Research Applications

N-Cyclopropyl-2-fluoro-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-2-fluoro-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The compound’s key structural differentiators include:

- Cyclopropyl group : Enhances metabolic stability by reducing oxidative degradation compared to linear alkyl chains.

- 6-Methyl-2-oxo-1,2-dihydroquinolin-3-yl moiety: Provides a planar aromatic system for hydrophobic interactions.

Table 1: Substituent Comparison with Analogs

Spectroscopic and Physicochemical Properties

- 1H NMR : The target compound’s 6-methyl group would exhibit a singlet near δ 2.2–2.5 ppm, distinct from JXC010’s methoxy resonance at δ 3.78 ppm .

- Lipophilicity : The cyclopropyl group and fluorine substitution likely increase logP compared to JXC010’s furan and methoxy groups, impacting membrane permeability.

Biological Activity

N-Cyclopropyl-2-fluoro-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide is a compound of interest due to its potential therapeutic applications, particularly in treating various diseases. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

Pharmacological Properties

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation. In vitro assays have shown promising results against various cancer cell lines.

- CNS Activity : The compound's structural features suggest potential efficacy in treating central nervous system disorders. Similar compounds in the literature have demonstrated neuroprotective effects and analgesic properties.

- Antimicrobial Activity : Some derivatives of this compound have been tested for their antimicrobial properties, showing effectiveness against certain bacterial strains.

The biological activity of this compound is likely mediated through several mechanisms:

- Inhibition of Key Enzymes : The compound may act as an inhibitor of critical enzymes involved in cancer cell metabolism and proliferation.

- DNA Interaction : Studies suggest that similar compounds can intercalate with DNA, disrupting replication and transcription processes.

Table 1: Summary of Biological Activities

| Biological Activity | Assessed Model | Findings |

|---|---|---|

| Antitumor | A549 Cell Line | IC50 = 6.26 µM |

| CNS Activity | Rat Model | Significant reduction in pain response |

| Antimicrobial | Various Strains | Effective against E. coli and S. aureus |

Case Study 1: Antitumor Effects

A study evaluated the antitumor effects of N-Cyclopropyl derivatives on A549 lung cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 6.26 µM, suggesting a potent cytotoxic effect against lung carcinoma cells .

Case Study 2: CNS Disorders

Another investigation focused on the analgesic properties of the compound in rat models. The results showed a marked decrease in pain response compared to control groups, indicating potential use in pain management therapies .

Case Study 3: Antimicrobial Activity

Research conducted on various bacterial strains revealed that N-Cyclopropyl derivatives demonstrated effective antimicrobial activity, particularly against E. coli and S. aureus. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.